4,7-dimethyl-1H-indole
Overview
Description
4,7-dimethyl-1H-indole is a chemical compound with the molecular formula C10H11N . Its molecular weight is 145.2010 .
Synthesis Analysis
The synthesis of indole derivatives, including 4,7-dimethyl-1H-indole, has been a subject of research. One method involves a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence . Another method involves the reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions .Molecular Structure Analysis
The molecular structure of 4,7-dimethyl-1H-indole consists of a bicyclic structure with a nitrogen atom as the major component . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, including 4,7-dimethyl-1H-indole, have been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds . For instance, the synthesis of biologically active sulfonamide-based indole analogs has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-dimethyl-1H-indole include a molecular weight of 145.2 . The melting point is 102 °C and the boiling point is predicted to be 275.7±9.0 °C .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 4,7-dimethyl-1H-indole, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer cells . Their unique structure allows them to interact with various biological targets, making them promising candidates for anticancer therapy.
Anti-HIV Activity
Indole derivatives have also been found to possess anti-HIV activity . This suggests that they could be used in the development of new treatments for HIV.
Antioxidant Properties
Indole derivatives are known to exhibit antioxidant properties . This means they can neutralize harmful free radicals in the body, which can help prevent various diseases.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This makes them potentially useful in combating various types of microbial infections.
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . Their unique structure allows them to interact with the bacteria causing the disease, making them promising candidates for antitubercular therapy.
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic activity . This suggests that they could be used in the development of new treatments for diabetes.
Future Directions
Mechanism of Action
Target of Action
4,7-Dimethyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4,7-dimethyl-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 4,7-dimethyl-1H-indole may also be involved in similar biochemical pathways.
Result of Action
Given the broad biological activities of indole derivatives , it is likely that 4,7-dimethyl-1H-indole may have similar effects. These could include antiviral effects, anti-inflammatory effects, anticancer effects, and more .
properties
IUPAC Name |
4,7-dimethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEVPNVDMCDPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475558 | |
Record name | 4,7-Dimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-1H-indole | |
CAS RN |
5621-17-0 | |
Record name | 4,7-Dimethyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5621-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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